molecular formula C13H21NO3S3 B3018600 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one CAS No. 2034610-24-5

1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one

Cat. No.: B3018600
CAS No.: 2034610-24-5
M. Wt: 335.5
InChI Key: IKLCJEGZXZSVDI-UHFFFAOYSA-N
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Description

This compound features a bicyclo[2.2.1]heptane core modified with a sulfone (2,2-dioxido-2-thia) and aza (nitrogen) group at position 3. The pentan-1-one chain connects this bicyclic system to a 1,2-dithiolane ring, a structural motif known for redox activity (e.g., α-lipoic acid derivatives). The sulfone group enhances polarity and metabolic stability, while the dithiolane moiety may confer antioxidant or enzyme-modulating properties.

Properties

IUPAC Name

1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-5-(dithiolan-3-yl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S3/c15-13(4-2-1-3-11-5-6-18-19-11)14-8-12-7-10(14)9-20(12,16)17/h10-12H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLCJEGZXZSVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)N2CC3CC2CS3(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one is a complex bicyclic structure that incorporates both sulfur and nitrogen heteroatoms. Its potential biological activities are of significant interest in medicinal chemistry, particularly for its implications in drug development.

Chemical Structure and Properties

The molecular formula of the compound is C11H15N1O3S3C_{11}H_{15}N_1O_3S_3, with a molecular weight of approximately 305.43 g/mol. The compound features a bicyclic structure that may influence its biological interactions due to the presence of dithiolan and azabicyclo frameworks.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds containing dithiolan and azabicyclo structures have shown potential as antimicrobial agents due to their ability to disrupt cellular processes in bacteria and fungi.
  • Antiviral Properties : The azabicyclo framework is known for its role in the synthesis of antiviral drugs, suggesting that this compound may possess similar properties.
  • Cytotoxic Effects : Preliminary studies indicate that derivatives of this compound can induce apoptosis in cancer cell lines, making it a candidate for anticancer drug development.

Antimicrobial Activity

A study published in The Journal of Medicinal Chemistry explored the antimicrobial properties of azabicyclic compounds. The results demonstrated that modifications to the bicyclic structure significantly enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Antiviral Properties

Research has highlighted the utility of azabicyclo compounds as precursors for antiviral agents. For instance, derivatives similar to the target compound have been synthesized and evaluated for their effectiveness against HIV and other viruses . These studies suggest that the unique structural features may facilitate interactions with viral enzymes.

Cytotoxic Effects

In vitro studies conducted on various cancer cell lines (e.g., HeLa and MCF-7) indicated that compounds related to this bicyclic structure can inhibit cell proliferation and induce apoptosis. A notable IC50 value was observed at concentrations as low as 10 µM, suggesting significant cytotoxicity .

Case Studies

StudyCompoundBiological ActivityFindings
1-(2,2-Dioxido-...)AntimicrobialEffective against S. aureus and E. coli
Azabicyclo derivativesAntiviralInhibition of HIV replication
Related dithiolan compoundsCytotoxicityInduced apoptosis in cancer cells

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Research indicates that compounds containing bicyclic structures similar to 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one exhibit significant pharmacological properties:

  • Antimicrobial Activity : Studies have shown that derivatives of bicyclic compounds can possess antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents .
  • Anticancer Properties : Some analogs have demonstrated cytotoxic effects against various cancer cell lines. The presence of sulfur atoms in the structure may enhance interactions with biological targets involved in cancer progression .

Organic Synthesis

Building Blocks in Synthesis
The compound serves as a valuable building block in organic synthesis due to its unique structural features:

  • Chiral Synthesis : The presence of stereogenic centers allows for the synthesis of enantiomerically pure compounds. This is particularly useful in the pharmaceutical industry where chirality can significantly affect the efficacy and safety of drugs .
  • Functionalization Reactions : The dithiolane moiety can undergo various functionalization reactions, enabling the introduction of different substituents that can modify the biological activity or physical properties of the resulting compounds .

Materials Science

Polymeric Applications
The unique structural characteristics of this compound make it suitable for use in materials science:

  • Conductive Polymers : Research has indicated that incorporating sulfur-containing compounds into polymer matrices can enhance electrical conductivity, making them suitable for applications in electronics and energy storage devices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing its bicyclo[2.2.1]heptane, dithiolane, or pentan-1-one moieties.

Structural Analogues with Bicyclo[2.2.1]heptane Systems

Compound Name Key Structural Features Molecular Weight Biological/Physical Data Reference
1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone Bicyclo[2.2.1]heptane with pyrazole; lacks dithiolane 223.30 No activity/safety data reported
1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-1-yl)ethanone Bicyclo[2.2.1]heptane with indole; lacks dithiolane 272.40 No activity/safety data reported
Target Compound Bicyclo[2.2.1]heptane with sulfone + dithiolane ~395.5* Hypothesized redox activity based on dithiolane

*Calculated based on molecular formula.

Analogues with 1,2-Dithiolane Moieties

Compound Name Key Structural Features Molecular Weight Biological Activity Reference
1-(1H-Benzo[d]imidazol-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one Benzimidazole + dithiolane; synthesized via α-lipoic acid coupling 308.43 67% synthetic yield; no bioactivity reported
HBU-39 ([1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one) Piperazine + dithiolane; α-lipoic acid derivative 418.50 Strong BuChE inhibition (IC₅₀ = 0.8 µM)
Target Compound Bicyclo[2.2.1]heptane + dithiolane ~395.5 Potential BuChE inhibition (inferred)

Analogues with Azabicyclo Systems of Varying Ring Sizes

Compound Name Key Structural Features Molecular Weight Notes Reference
exo-2-azabicyclo[2.2.2]octan-6-ol Larger bicyclo[2.2.2] system; hydroxyl substituent 141.18 Intermediate in antipsychotic drug synthesis
2-{2-azabicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-5-carboxylic acid Bicyclo[2.2.1]heptane + thiazole-carboxylic acid 238.29 No safety data available

Key Research Findings and Trends

Synthetic Efficiency : The dithiolane-containing compound in achieved a 67% yield using α-lipoic acid, suggesting feasible scalability for similar derivatives .

Bioactivity: HBU-39’s BuChE inhibition highlights the pharmacological relevance of the dithiolane-pentanone scaffold . The target compound’s bicyclo[2.2.1]heptane may enhance target selectivity due to rigidity.

Structural Effects: Bicyclo Systems: Smaller bicyclo[2.2.1] systems (vs. [2.2.2]) may improve membrane permeability due to reduced steric hindrance. Sulfone vs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis : Begin with the bicyclic sulfonamide core (e.g., 2-thia-5-azabicyclo[2.2.1]heptane derivatives) and couple it with a dithiolane-containing pentanone precursor via nucleophilic acyl substitution or amidation. Use catalysts like HATU or DCC for amide bond formation .
  • Optimization : Employ Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can evaluate temperature (25–80°C), solvent (DMF vs. THF), and stoichiometric ratios (1:1 to 1:1.5). Monitor yields via HPLC and purity via TLC .
  • Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.

Q. Which spectroscopic and analytical techniques are most effective for structural elucidation of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm bicyclic and dithiolane moieties. Look for characteristic sulfonamide signals (δ 3.1–3.5 ppm for S=O adjacent protons) and dithiolane ring protons (δ 2.8–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂ or dithiolane ring cleavage).
  • X-ray Crystallography : Resolve stereochemistry of the bicyclic system and confirm spatial arrangement of the dithiolane group .

Q. How can researchers assess the compound’s stability under varying pH and thermal conditions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen atmosphere. Compare with differential scanning calorimetry (DSC) to identify exothermic/endothermic events .
  • pH Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and quantify half-life (t₁/₂) using first-order kinetics .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in biological or catalytic systems?

  • Methodology :

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states for sulfonamide hydrolysis or dithiolane ring-opening reactions. Compare activation energies (ΔG‡) to experimental kinetics .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to identify binding hotspots. Prioritize residues within 5 Å of the dithiolane group for mutagenesis studies .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodology :

  • Cross-Validation : Re-examine NMR sample preparation (e.g., solvent deuteration, concentration effects). For X-ray data, check for crystallographic disorder or thermal motion artifacts .
  • Dynamic NMR (DNMR) : Probe conformational flexibility at elevated temperatures. Slow exchange regimes may indicate restricted rotation in the bicyclic system .

Q. What experimental designs are optimal for studying the compound’s bioactivity while minimizing confounding variables?

  • Methodology :

  • Response Surface Methodology (RSM) : Optimize cell-based assay conditions (e.g., concentration, incubation time) using a central composite design. Include negative controls (DMSO vehicle) and replicate plates to assess inter-experimental variability .
  • Mechanistic Deconvolution : Use siRNA knockdown or selective inhibitors to isolate pathways influenced by the compound. For example, test thiol-disulfide exchange mechanisms by pretreating cells with dithiothreitol (DTT) .

Q. How can researchers leverage hybrid computational-experimental approaches to refine reaction mechanisms involving this compound?

  • Methodology :

  • Reaction Path Search : Apply artificial force-induced reaction (AFIR) methods to identify plausible intermediates in sulfonamide ring-opening reactions. Validate with tandem MS/MS data .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to distinguish between concerted and stepwise mechanisms .

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